molecular formula C3H8ClOP B3048298 Phosphine oxide, (chloromethyl)dimethyl- CAS No. 1638-75-1

Phosphine oxide, (chloromethyl)dimethyl-

Cat. No.: B3048298
CAS No.: 1638-75-1
M. Wt: 126.52 g/mol
InChI Key: VACOMSNNWGXHSF-UHFFFAOYSA-N
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Description

Phosphine oxide, (chloromethyl)dimethyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a chloromethyl and two methyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (chloromethyl)dimethyl-, can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with dimethylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of Grignard reagents, where the corresponding chlorophosphine is reacted with an organomagnesium compound. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (chloromethyl)dimethyl-, often involves large-scale reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (chloromethyl)dimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphine oxides .

Scientific Research Applications

Phosphine oxide, (chloromethyl)dimethyl-, has several applications in scientific research:

Comparison with Similar Compounds

Phosphine oxide, (chloromethyl)dimethyl-, can be compared with other similar compounds such as:

Properties

IUPAC Name

chloro(dimethylphosphoryl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClOP/c1-6(2,5)3-4/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACOMSNNWGXHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061839
Record name Phosphine oxide, (chloromethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638-75-1
Record name (Chloromethyl)dimethylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, (chloromethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, (chloromethyl)dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine oxide, (chloromethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)dimethylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.160
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphine oxide, (chloromethyl)dimethyl-
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Reactant of Route 3
Phosphine oxide, (chloromethyl)dimethyl-

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